N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-7-5-11(9-15(13)26-3)17(23)20-19-22-21-18(28-19)12-6-8-14(25-2)16(10-12)27-4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDCBMTTWXWBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring .
Chemical Reactions Analysis
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Scientific Research Applications
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis .
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives
The thiadiazole analog, 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate (), replaces the oxygen atom in the oxadiazole with sulfur. Unlike the target compound, this derivative exhibits insecticidal and fungicidal activities, as reported in crystallographic studies .
1,2,4-Triazole Derivatives
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids () replace the oxadiazole with a triazole ring, introducing an additional nitrogen atom. This modification increases hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability. Toxicity predictions for these triazoles suggest lower acute toxicity compared to oxadiazole analogs, as calculated using GUSAR software .
Analogues with Varied Substituents on the Oxadiazole Core
Sulfamoyl-Substituted Derivatives
- 4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () replaces one 3,4-dimethoxyphenyl group with a diethylsulfamoyl-benzamide moiety.
- 4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () further elongates the alkyl chain on the sulfamoyl group, increasing hydrophobicity. This structural change may enhance blood-brain barrier penetration compared to the target compound .
Benzothiazole-Containing Analogues
3,4-Dimethoxy-N-{[5-({2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide () incorporates a benzothiazole ring linked via a sulfanyl-acetamide bridge. Benzothiazoles are known for antitumor and antimicrobial activities, suggesting this derivative may exhibit broader pharmacological profiles than the target compound .
Functional Group Variations
Acetamide vs. Benzamide
The compound 2-(3,4-Dimethoxyphenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide () replaces the benzamide group with an acetamide. This reduces steric hindrance and may improve metabolic stability, as acetamides are less prone to hydrolysis than benzamides .
Ethoxy vs. Methoxy Substitutions
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () substitutes methoxy groups with ethoxy groups on the phenyl ring.
Comparative Data Table
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N4O5. The structure features an oxadiazole ring which is known for its significant biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 394.43 g/mol |
| IUPAC Name | This compound |
| InChIKey | ZYJXHSGFZQFZNR-UHFFFAOYSA-N |
| SMILES | COc1cc(cc(c1)OC)N2C(=O)N=C(N2)C(=O)c3cc(cc(c3)OC)OC |
Anticancer Properties
Research indicates that this compound exhibits anticancer properties through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as topoisomerases and histone deacetylases (HDACs) that are crucial in cancer cell proliferation and survival.
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating caspase activity.
- Antiproliferative Effects : Studies reveal potent antiproliferative effects against various cancer cell lines including A549 (lung cancer) and C6 (glioma) cells.
The biological activity of this compound can be summarized as follows:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It promotes ROS production leading to oxidative stress in cancer cells.
- Modulation of Signaling Pathways : The compound influences various signaling pathways such as PI3K/Akt and MAPK pathways which are involved in cell survival and proliferation.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Lung Cancer Cells :
- Objective : To evaluate the antiproliferative effect on A549 cells.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner with an IC50 value of 15 µM.
-
Study on Glioma Cells :
- Objective : To assess the mechanism of apoptosis induction in C6 glioma cells.
- Findings : Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment with the compound.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for synthesizing oxadiazole-containing benzamide derivatives, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves cyclization of precursors such as thiosemicarbazides or hydrazides. For example:
-
Cyclization with POCl₃ : Thiosemicarbazide derivatives treated with POCl₃ under reflux (90°C, 3 hours) yield heterocyclic cores (e.g., thiadiazoles) .
-
Coupling Reactions : Base-mediated (e.g., triethylamine) coupling of sulfonyl chlorides or benzoyl chlorides with amine-functionalized oxadiazoles is effective. For instance, 3,4-dichlorobenzenesulfonyl chloride reacts with 5-amino-2-methoxyaniline in the presence of Et₃N to form sulfonamide derivatives .
-
Optimization : Key parameters include reaction time (3–6 hours), temperature (70–90°C), and stoichiometric ratios (1:1 to 1:3 molar ratios of precursors).
Table 1 : Synthesis of Analogous Oxadiazole Derivatives
Precursor Reagent/Conditions Product Type Yield Reference Thiosemicarbazide POCl₃, reflux, 3h Thiadiazole 75% 5-Amino-oxadiazole 3,4-Dichlorobenzenesulfonyl chloride, Et₃N Sulfonamide-oxadiazole 82%
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?
- Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and supramolecular interactions. For example, oxadiazole derivatives show mean C–C bond lengths of 1.36–1.42 Å .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks for C₂₀H₂₀N₂O₅S = 417.12) .
Q. What biological activities are reported for structurally related oxadiazole derivatives?
- Answer : Analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 2–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer Potential : IC₅₀ values of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- Anti-inflammatory Effects : COX-2 inhibition (50–70% at 10 µM) in macrophage models .
Advanced Questions
Q. How do substituent positions (e.g., methoxy groups) on the phenyl rings influence bioactivity and pharmacokinetics?
- Answer :
-
Bioactivity : Methoxy groups at the 3,4-positions enhance electron-donating effects, improving binding to hydrophobic enzyme pockets (e.g., COX-2) . In contrast, chloro substituents increase electrophilicity but reduce solubility .
-
Pharmacokinetics : Methoxy groups improve metabolic stability (t₁/₂ = 4–6 hours in liver microsomes) compared to nitro derivatives (t₁/₂ = 1–2 hours) .
Table 2 : Substituent Effects on Activity
Substituent (Position) LogP MIC (µg/mL) IC₅₀ (µM) Reference 3,4-Dimethoxy 2.1 4 12 4-Chloro 3.5 8 25
Q. How can conflicting biological activity data across studies be systematically addressed?
- Answer : Discrepancies arise due to:
- Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 vs. 72 hours) .
- Compound Purity : Use HPLC (>95% purity) to eliminate impurities from side reactions (e.g., incomplete cyclization) .
- Cell Line Heterogeneity : Validate results across multiple cell lines (e.g., MCF-7 vs. MDA-MB-231) .
Q. What computational strategies predict target binding modes and structure-activity relationships (SAR)?
- Answer :
- Molecular Docking : Use SC-XRD structures (e.g., PDB IDs from ) to model interactions with enzymes like COX-2 or DNA gyrase.
- QSAR Modeling : Correlate descriptors (e.g., polar surface area, H-bond donors) with bioactivity. Methoxy groups increase hydrophilicity, improving membrane permeability .
Q. What are the stability profiles of oxadiazole derivatives under varying pH and temperature conditions?
- Answer :
- pH Stability : Oxadiazoles degrade rapidly in acidic conditions (pH < 3) due to ring-opening but remain stable at pH 7.4 (t₁/₂ > 24 hours) .
- Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis .
Q. How does the oxadiazole ring’s electronic structure compare to thiadiazole in biological interactions?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
